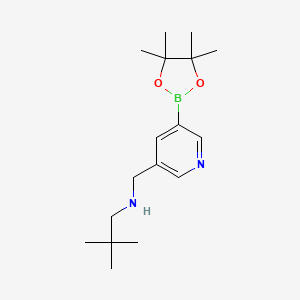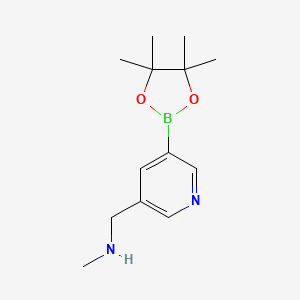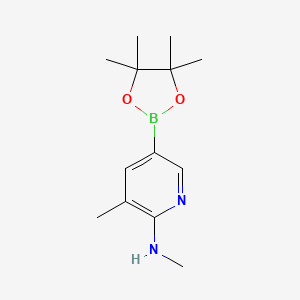![molecular formula C7H12ClF2N B1398775 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1254104-06-7](/img/structure/B1398775.png)
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride
説明
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N . It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of compounds related to 3,3-Difluoro-8-azabicyclo[3.2.1]octane includes innovative methods for constructing similar bicyclic structures. For example, desymmetrization via ring-closing metathesis has been employed for synthesizing 6,8-dioxabicyclo[3.2.1]octanes. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is characterized by a bicyclic scaffold . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Physical And Chemical Properties Analysis
The molecular weight of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is 183.6266864 . The compound is a white solid .科学的研究の応用
Enantioselective Synthesis
Research has focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids known for their biological activities. Various methodologies have been developed for the stereochemical control of this structure, highlighting its significance in organic synthesis and pharmaceutical research (Rodríguez et al., 2021).
Structural and Conformational Studies
Detailed structural and conformational studies of esters derived from azabicyclo[3.2.1]octane compounds have been conducted. These studies include spectroscopic analysis (IR, NMR) and X-ray diffraction, providing insights into the preferred conformations of these molecules in different states (Diez et al., 1991).
Nucleofuge Research
The compound has been studied for its nucleofugal properties in reactions involving azabicyclo[n.2.1]alkane beta-halocarbamic acid esters. This research explores the relative reactivities of halides in these compounds, contributing to the understanding of their chemical behavior (Krow et al., 2008).
Pharmacological Aspects
Some studies have synthesized and examined azabicyclo[3.2.1]octane derivatives for their pharmacological properties, such as antagonizing acetylcholine-induced contraction in guinea pig ileum. These studies propose initial structure-activity relationships, which are crucial for medicinal chemistry (Izquierdo et al., 1991).
Analytical Applications
The compound has been used in analytical chemistry, such as in a derivatization method for determining amines in alkaline medium. This application demonstrates its utility in enhancing analytical techniques for specific compounds (Duriche et al., 1999).
Desymmetrization in Synthesis
The desymmetrization of azabicyclo[3.2.1]octane derivatives via ring-closing metathesis has been explored. This approach offers a novel strategy for synthesizing structures like brevicomin, showcasing the versatility of these compounds in synthetic organic chemistry (Burke et al., 1999).
Proline Analogue Synthesis
8-Azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure, has been synthesized using simple, high-yielding transformations. This underscores its potential in creating novel amino acid derivatives (Casabona et al., 2007).
Safety and Hazards
The safety data sheet for 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride indicates that it is a hazardous substance . It has the GHS07 hazard symbol, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and avoiding breathing vapors, mist, or gas .
将来の方向性
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride and related compounds may have potential applications in the development of new pharmaceuticals and agrochemicals .
特性
IUPAC Name |
3,3-difluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5-1-2-6(4-7)10-5;/h5-6,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTCPVASXFKEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride | |
CAS RN |
1254104-06-7 | |
| Record name | 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)





![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)

